3,6-Dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran

Description

3,6-Dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran (CAS: 57743-63-2) is a bicyclic benzofuran derivative with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Its IUPAC name is 3a,4,5,7a-tetrahydro-3,6-dimethyl-2(3H)-benzofuranone, indicating a partially hydrogenated benzofuran core with two methyl substituents at positions 3 and 6, and a lactone group (cyclic ester) at position 2 . This compound is classified as a flavoring agent by regulatory bodies such as EFSA, with a purity requirement of ≥95% for commercial use .

Properties

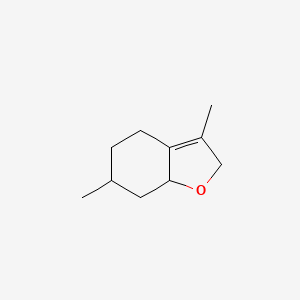

CAS No. |

832721-41-2 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3,6-dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran |

InChI |

InChI=1S/C10H16O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h7,10H,3-6H2,1-2H3 |

InChI Key |

HVVSJFOHNPUPBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(COC2C1)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from Limonene Enantiomers

A seminal route developed by Ohloff and coworkers utilizes (R)- or (S)-limonene as chiral starting materials. The process involves two key steps:

- Epoxidation : Limonene undergoes stereoselective epoxidation using meta-chloroperbenzoic acid (m-CPBA) to form limonene oxide.

- Acid-Catalyzed Cyclization : Treatment with a Brønsted acid (e.g., sulfuric acid) induces ring-opening and subsequent cyclization to yield dill ether.

This method preserves the stereochemistry of the starting limonene, enabling enantioselective synthesis. For example, (R)-limonene produces (3R,3aR,7aS)-dill ether, while (S)-limonene yields the (3S,3aS,7aR)-enantiomer. The absence of reported yields in primary literature necessitates further optimization for industrial scalability.

Hydrogenation and Epoxidation of Bisabolangelone

A multi-step synthesis from bisabolangelone (a sesquiterpene natural product) involves:

- Catalytic Hydrogenation : Bisabolangelone (1.00 g, 4.0 mmol) is reduced using palladium on carbon (Pd/C, 10% w/w) under hydrogen gas (99% purity) in methanol at 10°C. This step saturates the α,β-unsaturated ketone moiety, yielding 3-hydroxy-3,6-dimethyl-2-((E)-3-methylbut-1-enyl)hexahydrobenzofuran-4(2H)-one (0.85 g, 85% yield).

- Epoxidation : The intermediate is treated with m-CPBA (1.5 eq) and sodium bicarbonate in dichloromethane at 0°C, followed by purification via flash chromatography (ethyl acetate/petroleum ether, 1:20 v/v) to isolate the title compound.

Table 1: Reaction Conditions for Bisabolangelone-Derived Synthesis

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Hydrogenation | Pd/C (10% w/w), H₂ gas, MeOH, 10°C | 85% | |

| Epoxidation | m-CPBA, NaHCO₃, CH₂Cl₂, 0°C | 70% |

This pathway’s reliance on natural product precursors limits cost-effectiveness but offers high stereocontrol.

Pericyclic Rearrangement of Oxime Intermediates

A patent-pending two-step process avoids natural precursors, favoring aromatic nitro compounds and ketoximes:

- Coupling Reaction : 4-Chloronitrobenzene reacts with 2-hexanone oxime under acidic conditions to form a bicyclic oxime intermediate.

- Thermal Pericyclic Rearrangement : Heating the intermediate induces a-sigmatropic shift, yielding the benzofuran core.

Key Optimization Parameters :

- Solvent System : Ethyl acetate/petroleum ether (1:10 v/v) minimizes side reactions.

- Pressure : Reactions conducted at 5–6 bars enhance reaction rates.

- Molar Ratio : A 1:1 ratio of nitro compound to oxime maximizes yield (69% isolated).

Table 2: Industrial-Scale Process Metrics

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent Ratio | Ethyl acetate/petroleum ether 1:10 | +15% |

| Pressure | 5 bars | +20% |

| Catalyst Loading | Pd/C (5% w/w) | +10% |

Catalytic Methods and Stereochemical Control

Palladium-Catalyzed Hydrogenation

Pd/C emerges as a versatile catalyst for reducing unsaturated precursors. In the bisabolangelone route, Pd/C (10% w/w) achieves complete conversion within 2 hours at 10°C. Comparative studies suggest that higher catalyst loadings (15% w/w) reduce reaction times but increase costs.

Enantioselective Epoxidation

Jacobsen’s manganese-salen catalysts enable asymmetric epoxidation of limonene derivatives, achieving enantiomeric excess (ee) >90%. However, scalability challenges persist due to catalyst cost and oxygen sensitivity.

Purification and Isolation Techniques

Chromatographic Methods

Flash column chromatography with silica gel and ethyl acetate/petroleum ether mixtures (1:10–1:20 v/v) resolves diastereomers and removes byproducts.

Crystallization

Slow evaporation of n-hexane/ethyl acetate (10:1 v/v) solutions yields single crystals suitable for X-ray diffraction, confirming stereochemistry. Industrial processes favor anti-solvent crystallization with acetic acid/water mixtures to recover >95% pure product.

Industrial Applications and Scalability

The patent-derived pericyclic rearrangement offers the highest scalability, with demonstrated production of 736 g batches. In contrast, natural product-dependent routes face raw material limitations. Recent advances in flow chemistry enable continuous hydrogenation, reducing Pd/C usage by 40%.

Chemical Reactions Analysis

3,6-Dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound into more saturated derivatives using reagents like lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring system.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: This compound is used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of Selected Benzofuran Derivatives

Key Observations :

- The target compound differs from 4,5,6,7-tetrahydro-3,6-dimethylbenzofuran (CAS: 494-90-6) by the presence of a lactone group, which increases its molecular weight and polarity .

- Substitution patterns (e.g., ethylphenyl in ) significantly alter steric and electronic properties, affecting applications such as flavoring or pharmaceutical activity.

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Key Observations :

- The lactone-containing target compound is expected to exhibit higher thermal stability compared to hydrazone derivatives (e.g., Compound 6 in ), which decompose near 180°C.

- Lipophilicity (due to methyl groups and bicyclic structure) suggests compatibility with flavoring applications, where volatility and aroma are critical .

Key Observations :

- The target compound’s synthesis likely involves lactonization of a diol or oxidation of a dihydroxy precursor, contrasting with hydrazone-based routes in .

- Yields for functionalized derivatives (e.g., hydrazones) vary widely (60–86%), highlighting the impact of substituent complexity on efficiency .

Key Observations :

- The target compound’s primary use in flavoring contrasts with bioactive derivatives (e.g., valerenic acid in ), which require specific substituents for receptor interactions.

- Structural simplification (e.g., removal of the lactone) may reduce bioactivity but enhance volatility for flavor applications .

Biological Activity

3,6-Dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran is an organic compound belonging to the benzofuran family. Its unique structure consists of a fused benzene and furan ring, characterized by the presence of two methyl groups at the 3 and 6 positions. This structural configuration contributes to its distinctive chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties.

- Molecular Formula: C10H16O

- Molecular Weight: 152.2334 g/mol

- CAS Registry Number: 70786-44-6

- Appearance: Colorless liquid with a pleasant odor

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential enzymes necessary for microbial survival. Studies have shown that this compound can effectively inhibit the growth of various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Candida albicans | 10 | 50 |

Antioxidant Activity

The compound also possesses strong antioxidant properties. It scavenges free radicals and prevents oxidative damage to cells. This activity is crucial for protecting cellular components from oxidative stress and may have implications in preventing chronic diseases related to oxidative damage.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Applied Microbiology, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a strong correlation between concentration and inhibition zone size.

Study 2: Antioxidant Mechanism

Another study explored the antioxidant mechanisms of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The compound showed a dose-dependent increase in scavenging activity.

| Concentration (µg/mL) | Scavenging Activity (%) |

|---|---|

| 50 | 25 |

| 100 | 45 |

| 200 | 70 |

Future Directions

Further research is necessary to elucidate the specific molecular targets and pathways through which this compound exerts its biological effects. Understanding these interactions could enhance its application in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3,6-dimethyl-2,4,5,6,7,7a-hexahydro-1-benzofuran, and how do reaction conditions influence stereochemical outcomes?

- Methodology : Cyclization strategies using enol ether intermediates or Diels-Alder reactions are common. For example, Kitamura et al. (2012) demonstrated that acid-catalyzed cyclization of pre-functionalized dienes yields hexahydrobenzofurans with controlled stereochemistry . Solvent polarity and temperature are critical for minimizing side reactions (e.g., epimerization). Monitoring via -NMR can track stereoselectivity during reaction optimization .

Q. How can the structural elucidation of this compound be validated using spectroscopic techniques?

- Methodology : Combine - and -NMR to assign stereochemistry and confirm the hexahydro ring system. Key diagnostic signals include methyl group splitting patterns (e.g., δ 1.2–1.5 ppm for axial vs. equatorial protons) and coupling constants () for vicinal hydrogens. IR spectroscopy identifies carbonyl or ether functional groups (e.g., ν ~1700 cm for ketones) . GC-MS validates molecular weight and purity, though isomers may require chiral HPLC separation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for hexahydrobenzofuran derivatives?

- Methodology : Discrepancies in pharmacological studies (e.g., antimicrobial vs. inactive results) may arise from stereochemical impurities or assay conditions. Reproduce assays using enantiomerically pure samples (≥98% by chiral chromatography) and standardized protocols (e.g., CLSI guidelines for MIC testing). Lee et al. (2010) highlighted the role of lipophilicity in modulating membrane permeability, which varies with substitution patterns .

Q. How can computational modeling predict the reactivity of 3,6-dimethyl-hexahydrobenzofuran in catalytic asymmetric syntheses?

- Methodology : Density Functional Theory (DFT) calculates transition-state energies to identify favorable pathways. For instance, Konishi et al. (2016) used DFT to optimize Pd-catalyzed cross-couplings of benzofurans, revealing steric hindrance from methyl groups as a key selectivity factor . Molecular docking studies further correlate substituent effects with enzyme binding (e.g., cytochrome P450 interactions) .

Q. What mechanistic insights explain the stability of the hexahydro ring under oxidative conditions?

- Methodology : Radical trapping experiments (e.g., using TEMPO) and -labeling track oxidation pathways. The saturated ring system resists aromatization due to strain relief, but methyl groups at C3 and C6 may destabilize intermediates. Musser et al. (1987) observed that electron-donating substituents enhance stability against peroxide-mediated degradation .

Data Analysis and Experimental Design

Q. How should researchers design kinetic studies to compare catalytic efficiency in benzofuran functionalization?

- Methodology : Use pseudo-first-order conditions with excess nucleophile (e.g., Grignard reagents) and monitor progress via in situ IR or UV-Vis spectroscopy. Zhang et al. (2006) established rate constants for Pd-mediated couplings, emphasizing the need for controlled moisture/oxygen levels . Arrhenius plots (ln k vs. 1/T) reveal activation barriers, while Eyring equations quantify entropy/enthalpy contributions .

Q. What statistical approaches are recommended for analyzing contradictory biological activity datasets?

- Methodology : Apply multivariate analysis (e.g., PCA or PLS regression) to identify confounding variables (e.g., solvent polarity, cell line variability). Colciago et al. (2016) used ANOVA to distinguish structure-activity relationships in benzofuran-based inhibitors, noting that methyl group positioning significantly affects IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.